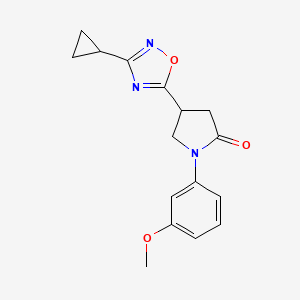
Ethyl 3,4,5-tris(dodecyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,4,5-tris(dodecyloxy)benzoate is an organic compound with the molecular formula C45H82O5 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by ethyl and dodecyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4,5-tris(dodecyloxy)benzoate typically involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,4,5-tris(dodecyloxy)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dodecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3,4,5-tris(dodecyloxy)benzoic acid.
Reduction: 3,4,5-tris(dodecyloxy)benzyl alcohol.
Substitution: Various alkoxy-substituted benzoates depending on the substituent used.
Applications De Recherche Scientifique
Ethyl 3,4,5-tris(dodecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 3,4,5-tris(dodecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s dodecyloxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4,5-tris(dodecyloxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3,4,5-Tris(dodecyloxy)benzoic acid: The carboxylic acid derivative of the compound.
Poly(epichlorohydrin) modified with 3,4,5-tris(dodecyloxy)benzoate: A polymeric derivative with modified properties.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to its methyl and acid counterparts. Its ability to form stable complexes and its enhanced lipophilicity make it particularly valuable in various applications.
Propriétés
Formule moléculaire |
C45H82O5 |
|---|---|
Poids moléculaire |
703.1 g/mol |
Nom IUPAC |
ethyl 3,4,5-tridodecoxybenzoate |
InChI |
InChI=1S/C45H82O5/c1-5-9-12-15-18-21-24-27-30-33-36-48-42-39-41(45(46)47-8-4)40-43(49-37-34-31-28-25-22-19-16-13-10-6-2)44(42)50-38-35-32-29-26-23-20-17-14-11-7-3/h39-40H,5-38H2,1-4H3 |
Clé InChI |
NHCSZVUSXSKZCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14139154.png)
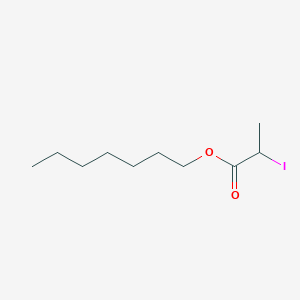

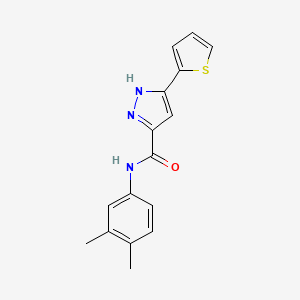
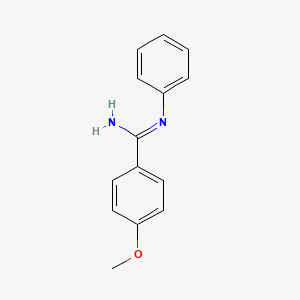
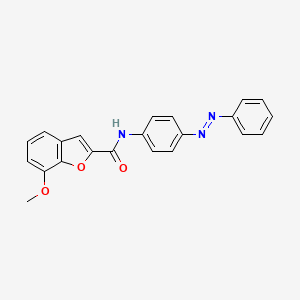
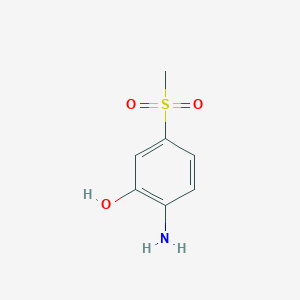
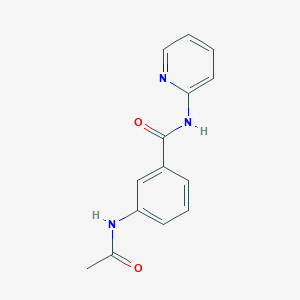
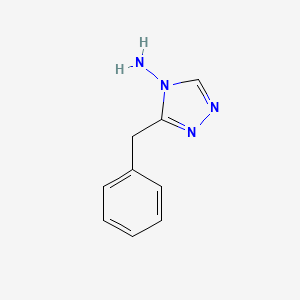
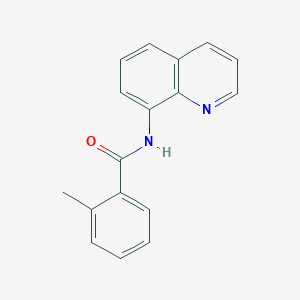
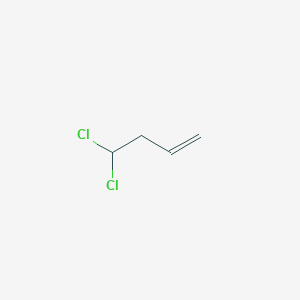
![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)
